1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with an ethylphenyl group attached at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- typically involves the construction of the pyrrolopyridine core followed by the introduction of the ethylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic systems and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or thiols.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or other biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid: Another member of the pyrrolopyridine family with a carboxylic acid group at the 5-position.
1H-Pyrrolo[2,3-B]pyridine-3-carbaldehyde: A derivative with an aldehyde group at the 3-position.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is unique due to the presence of the ethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
611205-41-5 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2/c1-2-11-3-5-12(6-4-11)14-9-13-7-8-16-15(13)17-10-14/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
KGUUPFCQXWNMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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